molecular formula C15H11FN2O4 B066237 (S)-10-(Cyanomethyl)-9-fluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid CAS No. 176760-98-8

(S)-10-(Cyanomethyl)-9-fluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid

Cat. No.: B066237
CAS No.: 176760-98-8
M. Wt: 302.26 g/mol
InChI Key: QUJCKRUSTOSCPX-ZETCQYMHSA-N
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Description

This compound is a derivative of carboxylic acid and quinoline . Carboxylic acids are organic compounds that contain a carboxyl group (C=O) and an hydroxyl group (-OH) attached to the same carbon atom . Quinolines are aromatic compounds with two fused rings, a benzene ring and a pyridine ring .


Synthesis Analysis

Carboxylic acids can be synthesized through the oxidation of primary alcohols . The oxidation requires a strong oxidizing agent, the most common being chromic acid (H2CrO4), potassium permanganate (KMnO4), and nitric acid (HNO3) . Quinolines can be synthesized through the Skraup synthesis, which involves the condensation of aniline, glycerol, and sulfuric acid .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The carboxylic acid group would contribute polarity to the molecule, while the quinoline portion would contribute aromaticity .


Chemical Reactions Analysis

Carboxylic acids can undergo a variety of reactions. They can react with bases to form ionic salts . They can also undergo substitution reactions, where the hydroxyl hydrogen is replaced by an electrophile .


Physical and Chemical Properties Analysis

Again, without specific information, we can only speculate on the properties of this compound. As a carboxylic acid derivative, it would likely be polar and capable of forming hydrogen bonds . The presence of the aromatic quinoline could contribute to its stability .

Properties

IUPAC Name

(2S)-6-(cyanomethyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O4/c1-7-6-22-14-8(2-3-17)11(16)4-9-12(14)18(7)5-10(13(9)19)15(20)21/h4-5,7H,2,6H2,1H3,(H,20,21)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUJCKRUSTOSCPX-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2CC#N)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2CC#N)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90476992
Record name (3S)-10-(Cyanomethyl)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90476992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176760-98-8
Record name (3S)-10-(Cyanomethyl)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90476992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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